Cas no 918625-33-9 (Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol)
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-3-[(3-pyridinylmethyl)imino]-,(1R,2R,5R)-
- Z-3-(3-Pyridinylmethyl)imino-10β-piran-2-ol
- (1R,4R,5R)-4,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-4-ol
- Z-3-(3-PYRIDINYLMETHYL)IMINO-10Β-PIRAN-2-OL,LIGHT YELLOW SOLID
- DTXSID70451388
- A-piran-2-ol
- Z-3-(3-Pyridinylmethyl)imino-10
- (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol
- 918625-33-9
- FT-0674196
- (1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-[(3- pyridyl)methylimino]bicyclo[3.1.1]heptane
- (1R,2R,5R)-(+)-2alpha-Hydroxypinan-3-one ketimine
- Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol
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- Inchi: 1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/b18-14+/t12-,13-,16-/m1/s1
- InChI Key: WTPZHVGWFTXKIG-ZOCRMLSOSA-N
- SMILES: O[C@@]1(C)/C(/C[C@H]2C[C@@H]1C2(C)C)=N/CC1C=NC=CC=1
Computed Properties
- Exact Mass: 258.17300
- Monoisotopic Mass: 258.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 45.48000
- LogP: 2.83960
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P991680-100mg |
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol |
918625-33-9 | 100mg |
$ 161.00 | 2023-09-06 | ||
| TRC | P991680-1g |
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol |
918625-33-9 | 1g |
$ 1286.00 | 2023-09-06 |
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol
Introduction to Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol (CAS No. 918625-33-9)
Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol, a compound with the CAS number 918625-33-9, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a pyridine ring and an imino group in its molecular structure suggests versatile reactivity and binding properties, making it a promising candidate for further exploration.
The compound's name, Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol, provides detailed insights into its chemical composition. The "Z" configuration indicates a specific stereochemical arrangement, which is crucial for understanding its biological activity. The pyridinylmethyl moiety contributes to hydrogen bonding capabilities, while the imino group can participate in various chemical reactions, including condensation and oxidation processes. These features make the compound an intriguing subject for synthetic chemists and pharmacologists alike.
Recent research has highlighted the importance of heterocyclic compounds in drug design. Compounds containing pyridine rings are particularly valuable due to their prevalence in bioactive molecules. Studies have shown that pyridine-based scaffolds can enhance binding affinity to biological targets, making them ideal for developing new therapeutic agents. In particular, the Z-configuration of Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol may influence its interactions with enzymes and receptors, potentially leading to improved efficacy and selectivity.
The 10b-piran moiety in the compound's structure adds another layer of complexity and functionality. Piral rings are known for their ability to stabilize reactive intermediates and participate in various organic transformations. This characteristic makes Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol a versatile building block for synthesizing more complex molecules. Researchers have been exploring its potential in constructing novel pharmacophores, which could lead to the development of drugs with enhanced pharmacological properties.
In the realm of medicinal chemistry, the synthesis of new compounds often involves intricate multi-step reactions. The synthesis of Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol exemplifies this complexity. The process typically involves the condensation of appropriate precursors under controlled conditions to form the desired imine bond. Subsequent functionalization steps can be employed to introduce additional groups or modify existing ones, further tailoring the compound's properties.
One of the most exciting aspects of Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol is its potential as a lead compound for drug discovery. Its unique structural features suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preclinical studies have begun to explore these interactions, providing preliminary data on its biological activity. These studies have revealed promising results, indicating that the compound may have therapeutic potential in areas such as inflammation and neurodegeneration.
The development of new drugs is a lengthy and meticulous process that requires extensive testing to ensure safety and efficacy. Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-ol is currently undergoing rigorous evaluation in both laboratory settings and clinical trials. Researchers are examining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to determine how it behaves within the body. Additionally, toxicology studies are being conducted to assess any potential side effects or risks associated with its use.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods are being used to predict the interactions between Z-3-(3-Pyridinylmethyl)imino-10b-piran-2-o1 and biological targets. These simulations help researchers understand how the compound binds to its targets at a molecular level, providing valuable insights into its mechanism of action. This approach has significantly accelerated the drug discovery process by allowing researchers to screen numerous compounds rapidly without conducting extensive experimental trials.
The future prospects for Z-3-(3-Pyridinylmethyl)imino-o1-b-piran_2_ol are promising as ongoing research continues to uncover new applications for this compound. Innovations in synthetic chemistry may lead to more efficient methods for producing it on an industrial scale, making it more accessible for therapeutic use. Furthermore, collaborations between academic institutions and pharmaceutical companies could facilitate faster translation from bench research to clinical applications.
In conclusion, Z_339_ represents a significant contribution to the field of chemical pharmaceuticals Its unique structural features make it an attractive candidate for further exploration as a lead compound for drug development Research into this compound underscores_ _the importance_of_investigating novel_heterocyclic_systems_and_their_potential_biological_impact Through continued_studies_and_collaborations,Z_339_may_lead_to_the_discovery_of_new_drugs_that_improve_health_and_well-being worldwide
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